
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromostyryl group attached to an oxazoline ring, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Bromostyryl Group: The bromostyryl group can be synthesized through a bromination reaction of styrene using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Oxazoline Ring Formation: The oxazoline ring is formed by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.
Coupling Reaction: The final step involves coupling the bromostyryl group with the oxazoline ring under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromostyryl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding bromostyrene using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Bromostyrene.
Substitution: Various substituted styryl derivatives.
科学的研究の応用
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromostyryl group can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- (E)-2-(3-Chlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Fluorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Methylstyryl)-4,4-dimethyl-2-oxazoline hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, biological activity, and potential applications.
特性
CAS番号 |
100098-76-8 |
|---|---|
分子式 |
C13H15BrClNO |
分子量 |
316.62 g/mol |
IUPAC名 |
2-[(E)-2-(3-bromophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-13(2)9-16-12(15-13)7-6-10-4-3-5-11(14)8-10;/h3-8H,9H2,1-2H3;1H/b7-6+; |
InChIキー |
XSTLOJKNVYBVBO-UHDJGPCESA-N |
異性体SMILES |
CC1(COC(=N1)/C=C/C2=CC(=CC=C2)Br)C.Cl |
正規SMILES |
CC1(COC(=N1)C=CC2=CC(=CC=C2)Br)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



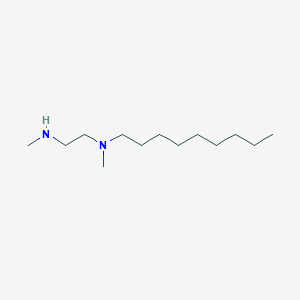
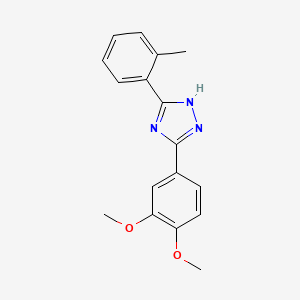
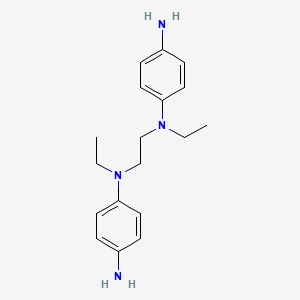
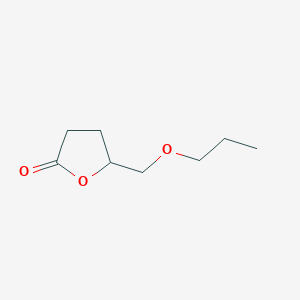
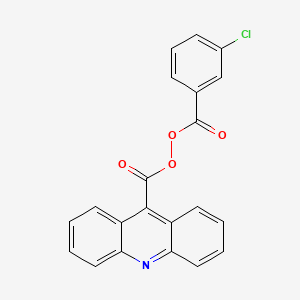
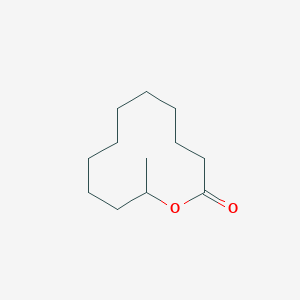
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
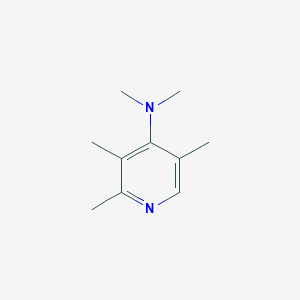
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)



![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
